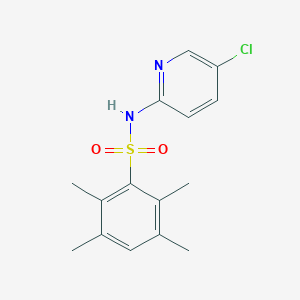
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide, also known as BML-275, is a selective inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates glucose and lipid metabolism, making it an attractive target for drug development. BML-275 has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide exerts its effects by inhibiting the activity of AMPK, which is a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low glucose levels or high energy demand, and promotes energy conservation by inhibiting anabolic processes such as protein synthesis and fatty acid synthesis, while stimulating catabolic processes such as glucose uptake and fatty acid oxidation. By inhibiting AMPK, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide disrupts this energy balance and promotes anabolic processes, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In diabetes, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, as well as reduce hepatic glucose production. In cardiovascular diseases, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to reduce inflammation, improve cardiac function, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide is its selectivity for AMPK, which reduces the risk of off-target effects. However, this selectivity also limits its potential therapeutic applications, as other kinases such as calcium/calmodulin-dependent protein kinase kinase (CaMKK) and transforming growth factor-β-activated kinase 1 (TAK1) also play important roles in cellular energy homeostasis. Another limitation of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide is its poor solubility in aqueous solutions, which can complicate its use in in vitro assays.
Future Directions
There are several potential future directions for research on N-(4-bromophenyl)-3-methoxy-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of AMPK, which could have broader therapeutic applications. Another area of interest is the investigation of the effects of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide on other kinases and signaling pathways involved in cellular energy homeostasis. Finally, the potential use of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide in combination with other drugs or therapies for cancer, diabetes, and cardiovascular diseases should be explored.
Synthesis Methods
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide can be synthesized using a multi-step process starting from 4-bromoaniline and 3-methoxy-4-methylbenzoyl chloride. The first step involves the reaction of 4-bromoaniline with sodium hydroxide to form 4-bromoaniline hydrochloride. This is followed by the reaction of the resulting compound with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The final step involves the purification of the product by column chromatography.
Scientific Research Applications
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been extensively studied in preclinical models of cancer, diabetes, and cardiovascular diseases. In cancer, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In cardiovascular diseases, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to reduce inflammation and improve cardiac function in animal models of heart failure.
properties
Product Name |
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide |
|---|---|
Molecular Formula |
C15H14BrNO2 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-4-11(9-14(10)19-2)15(18)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H,17,18) |
InChI Key |
VMFBKYTVBFMRNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)

